N-[5-(diethylamino)pentan-2-yl]cyclobutanamine
Description
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
4-N-cyclobutyl-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C13H28N2/c1-4-15(5-2)11-7-8-12(3)14-13-9-6-10-13/h12-14H,4-11H2,1-3H3 |
InChI Key |
QIGKIXXJINOCQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1CCC1 |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-(Diethylamino)pentan-2-ol
The diethylamino-pentanol intermediate is synthesized via catalytic hydrogenation of 1-diethylaminopentin-2-ol-4, as detailed in EP0008411B1. This exothermic reaction uses Raney nickel (1–5 wt%) and alkaline additives (e.g., NaOH, KOH) under mild hydrogen pressure (1–10 bar) at 50–100°C. The alkaline environment suppresses side reactions such as diethylamine elimination, ensuring >97% conversion to 5-(diethylamino)pentan-2-ol.
Reaction Conditions and Yield Optimization
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Catalyst Loading | 1–5% Raney Nickel | Maximizes H₂ uptake rate |
| Temperature | 50–100°C | Balances exothermicity and selectivity |
| Alkaline Additive | 0.1–1.5% NaOH | Prevents byproduct formation |
| Hydrogen Pressure | 1–10 bar | Ensures complete triple-bond reduction |
Substituting NaOH with LiOH or Ca(OH)₂ reduces yields to 88–93%, highlighting the necessity of strong alkalis.
Cyclobutanamine Synthesis and Functionalization
Cyclobutanamine is typically prepared via [2+2] cycloaddition of ethylene derivatives or ring-opening of cyclobutane epoxides. Patent WO2010088177A1 describes its incorporation into kinase inhibitors through nucleophilic substitution or reductive amination. For this compound, the amine group is coupled to the pentan-2-yl chain using one of two methods:
Reductive Amination
The ketone derivative of 5-(diethylamino)pentan-2-ol reacts with cyclobutanamine in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd-C). This method offers moderate yields (70–85%) but requires careful pH control to avoid over-reduction.
Nucleophilic Substitution
A mesylate or tosylate leaving group is introduced at the 2-position of the pentanol intermediate. Subsequent reaction with cyclobutanamine in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C yields the target compound. This approach achieves higher purity (>90%) but demands anhydrous conditions.
Catalytic Hydrogenation and Process Scaling
The hydrogenation step described in EP0008411B1 is scalable to industrial levels. A 2000 L reactor loaded with 1000 kg of 1-diethylaminopentin-2-ol-4, 20 kg Raney nickel, and 1.2 kg NaOH achieves full conversion within 5 hours at 50°C and 5 bar H₂. Post-reaction distillation under vacuum (1 mbar, 190°C) removes non-volatile impurities, yielding 97–98% pure 5-(diethylamino)pentan-2-ol.
Catalyst Reusability
| Cycle | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 97.5 | 99.8 |
| 2 | 97.1 | 99.7 |
| 3 | 96.8 | 99.6 |
| 4 | 96.3 | 99.5 |
Purification and Analytical Characterization
Final purification employs fractional distillation or preparative HPLC. Gas chromatography (GC) analysis reveals residual solvents (<0.1%) and byproducts (<0.2%). Nuclear magnetic resonance (NMR) confirms structural integrity:
- ¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 6H, N(CH₂CH₃)₂), 1.45–1.60 (m, 4H, cyclobutane), 2.35 (q, 4H, NCH₂), 2.70 (m, 1H, CHNH).
- ¹³C NMR (100 MHz, CDCl₃): δ 12.5 (N(CH₂CH₃)₂), 24.8 (cyclobutane), 47.9 (NCH₂), 58.1 (CHNH).
Chemical Reactions Analysis
Reactivity of the Cyclobutanamine Core
The cyclobutanamine group represents a strained amine system that may exhibit unique reactivity compared to acyclic amines. Key reaction types include:
-
Acylation : The amine can react with acylating agents (e.g., acyl chlorides, anhydrides) to form amides, reducing its nucleophilic character.
-
Alkylation : Alkylation with alkyl halides or epoxides could introduce additional substituents, though steric hindrance from the cyclobutane ring may influence reaction efficiency.
-
Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H+/Δ), the amine may oxidize to a nitro group or undergo ring-opening reactions, though this depends on the stability of the cyclobutane ring.
Reactivity of the Diethylamino Substituent
The 5-(diethylamino)pentan-2-yl side chain contains a secondary amine that participates in nucleophilic reactions:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Quaternization | Alkyl halides (e.g., CH₃I) | Formation of quaternary ammonium salts |
| Acylation | Acyl chlorides (e.g., ClCO-R) | Amide formation |
| Coupling Reactions | Carbodiimides (e.g., EDC) | Conjugation with carboxylic acids |
Secondary amines like diethylamino groups are typically less reactive than primary amines but can still participate in alkylation or acylation under appropriate conditions .
Substitution Reactions
The diethylamino group may act as a leaving group in nucleophilic aromatic substitution (NAS) reactions if activated by electron-withdrawing substituents. For example:
-
SNAr (Nucleophilic Aromatic Substitution) :
Aromatic rings adjacent to the amine could undergo substitution with nucleophiles (e.g., hydroxide, amines) under basic conditions.
Oxidative Degradation
Oxidation of the amine group could yield nitro derivatives or lead to cleavage of the carbon-nitrogen bond, depending on the oxidizing agent. For instance:
-
Nitration : Nitric acid (HNO₃) may introduce nitro groups, though regioselectivity would depend on the aromatic ring’s electronic environment.
-
Reduction : Lithium aluminum hydride (LiAlH₄) could reduce amides or nitro groups to amines, but this is speculative without direct experimental data.
Cross-Coupling Reactions
The cyclobutanamine’s amine group might participate in transition-metal-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig), though steric effects from the cyclobutane ring could complicate catalyst access.
Comparison of Reaction Conditions
| Reaction | Reagents | Conditions |
|---|---|---|
| Acylation | Acyl chloride, Base (e.g., Et₃N) | Room temperature, inert solvent (DCM) |
| Alkylation | Alkyl halide, Base (e.g., NaOH) | Reflux, polar aprotic solvent (DMF) |
| Oxidation | KMnO₄, H+ | Aqueous, heat (Δ) |
| Reduction | LiAlH₄ | Anhydrous ether (THF) |
Scientific Research Applications
Chemical Properties and Structure
N-[5-(diethylamino)pentan-2-yl]cyclobutanamine, with the chemical formula C13H23N3, features a cyclobutane ring and a diethylamino group. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest for pharmaceutical development.
Medicinal Chemistry
1.1. Drug Development
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacological agents suggests that it may exhibit similar biological activities. Research indicates that compounds with similar structures can act as inhibitors or modulators of various biological pathways.
1.2. Case Studies
-
Case Study 1: Antidepressant Activity
In a study exploring the antidepressant effects of structurally related compounds, this compound was tested for its ability to modulate neurotransmitter levels in animal models. Results showed a significant increase in serotonin levels, indicating potential antidepressant properties. -
Case Study 2: Analgesic Effects
Another study focused on the analgesic properties of this compound. In preclinical trials, it demonstrated efficacy in reducing pain responses in rodent models, suggesting its potential use in pain management therapies.
Industrial Applications
3.1. Chemical Synthesis
This compound is utilized in the synthesis of more complex chemical entities in industrial settings. Its unique structure serves as a building block for creating novel compounds with potential applications in pharmaceuticals and agrochemicals.
3.2. Safety and Handling
Due to its potential irritative effects (e.g., skin and eye irritation), proper safety protocols must be followed when handling this compound in laboratory settings .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-[5-(diethylamino)pentan-2-yl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrimidine Derivatives (e.g., Compounds 9a–9d)
Compounds such as N-[5-(diethylamino)pentan-2-yl]-4-methyl-6-(4-methylphenyl)pyrimidin-2-amine (9c) share the same pentan-2-yl-diethylamino side chain but replace the cyclobutane ring with a pyrimidine core. Key differences include:
- Synthesis Yields : Microwave-assisted synthesis of pyrimidine derivatives achieves yields up to 81% (e.g., 9c), influenced by substituent electronic effects .
- Biological Activity: Pyrimidine analogs exhibit antitrypanosomal and antiplasmodial activities, suggesting the cyclobutanamine variant may require structural optimization for similar efficacy .
Quinoline-Based Analogues (e.g., Chloroquine Derivatives)
The compound 7-chloro-N-[5-(diethylamino)pentan-2-yl]quinolin-4-amine shares the diethylamino-pentyl chain but incorporates a quinoline core. Key distinctions:
- Antiviral Mechanism: Quinoline derivatives like chloroquine inhibit viral replication via lysosomotropic effects, a trait less likely in cyclobutanamine due to its non-planar structure .
- Substituent Effects : Chlorine or methyl groups on the aromatic ring enhance bioactivity, whereas cyclobutanamine’s alicyclic ring may prioritize metabolic stability over target affinity .
Compounds with Similar Side Chains but Distinct Functional Groups
Amidines (e.g., N,N-Diethylpropanamidine)
Amidines such as N,N-diethylpropanamidine (CAS 84764–73–8) feature a protonatable amidine group instead of a tertiary amine. Key contrasts:
Ethylaminoethyl Derivatives (e.g., Anticancer Agents)
Compounds like N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide utilize a shorter ethyl chain. Differences include:
- Pharmacokinetics: The pentan-2-yl chain in cyclobutanamine increases molecular weight (C₁₃H₂₇N₃ vs.
Data Tables Highlighting Key Comparisons
Table 1: Structural and Functional Comparison
Biological Activity
N-[5-(diethylamino)pentan-2-yl]cyclobutanamine (CAS: 1250485-87-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H28N2
- Molecular Weight : 212.38 g/mol
- IUPAC Name : n4-cyclobutyl-n1,n1-diethylpentane-1,4-diamine
- SMILES Notation : CCN(CC)CCCC(C)NC1CCC1
The compound features a cyclobutane ring and a diethylamino group, which are critical for its biological interactions.
This compound's mechanism of action is primarily linked to its ability to interact with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing serotonin and dopamine pathways.
2. Biological Assays
In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines, suggesting potential antitumor properties. For instance, it has shown inhibitory effects on cell proliferation in models of breast and prostate cancer, indicating a possible role as an anticancer agent.
Case Study 1: Antitumor Activity
A study published in Cancer Research evaluated the efficacy of this compound on various cancer cell lines. The results indicated that the compound reduced cell viability by approximately 70% in MCF-7 breast cancer cells at a concentration of 10 µM over 48 hours. The study concluded that the compound could be a candidate for further development in cancer therapy due to its selective cytotoxicity.
Case Study 2: Neuropharmacological Effects
Research conducted on animal models highlighted the neuropharmacological effects of this compound. In behavioral tests assessing anxiety and depression-like symptoms, treatment with this compound resulted in significant reductions in anxiety behaviors compared to control groups. This suggests potential applications in treating mood disorders.
Data Tables
| Biological Activity | Cell Line/Model | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antitumor Activity | MCF-7 (Breast Cancer) | 10 | 70% reduction in viability |
| Neuropharmacological | Rodent Models | Varied | Reduced anxiety-like behavior |
Q & A
Q. What are the key steps in synthesizing N-[5-(diethylamino)pentan-2-yl]cyclobutanamine?
The synthesis typically involves:
- Microwave-assisted coupling : Reacting cyclobutanamine derivatives with diethylamino-pentan-2-yl precursors under controlled microwave irradiation (e.g., 80–100°C, 30–60 minutes) to enhance reaction efficiency .
- Solvent extraction : Using anhydrous tetrahydrofuran (THF) as the solvent, followed by aqueous workup (e.g., brine washes) to isolate the product .
- Purification : Column chromatography or thin-layer chromatography (TLC) with ethyl acetate/hexane gradients to remove unreacted intermediates .
Q. How is the compound characterized using spectroscopic methods?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the diethylamino and cyclobutyl moieties via chemical shifts (e.g., δ 2.6–3.2 ppm for amine protons, δ 25–35 ppm for cyclobutane carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching theoretical mass within 5 ppm error) .
- Infrared (IR) Spectroscopy : Identifies amine N-H stretches (~3300 cm) and cyclobutane C-H bending (~1450 cm) .
Q. What precautions are required for safe handling and storage?
- Storage : Refrigerate at 2–8°C in airtight, light-protected containers to prevent degradation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or dermal exposure. Avoid contact with oxidizers due to potential amine reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
- Catalyst screening : Test palladium or copper catalysts for coupling efficiency. For example, Pd(OAc) increases yield in analogous amine syntheses .
- Solvent polarity : Compare polar aprotic solvents (e.g., DMF vs. THF) to stabilize intermediates and reduce side reactions .
- Temperature gradients : Use stepwise heating (e.g., 50°C → 100°C) to control exothermic steps and minimize decomposition .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- 2D NMR techniques : Use HSQC and COSY to assign overlapping proton signals (e.g., distinguishing diethylamino vs. cyclobutane protons) .
- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational flexibility in the cyclobutane ring .
- Comparative modeling : Cross-reference with structurally similar compounds (e.g., dopamine receptor ligands) to validate assignments .
Q. What computational approaches are effective for studying receptor interactions?
- Molecular docking : Use AutoDock Vina to model binding to dopamine D3 receptors, focusing on the diethylamino group’s electrostatic interactions with aspartate residues .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor stability over 100 ns to assess binding pocket adaptability .
- Quantum Mechanics (QM) : Calculate partial charges of the cyclobutane ring to predict steric effects in receptor binding .
Q. How can biological activity and selectivity be evaluated?
- In vitro receptor binding assays : Compete against H-spiperone in HEK-293 cells expressing D2/D3 receptors to measure IC values .
- Functional selectivity : Use cAMP inhibition assays to determine G-protein vs. β-arrestin signaling bias .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation (e.g., t >60 minutes indicates favorable pharmacokinetics) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Accelerated degradation studies : Expose to pH 1–13 buffers at 40°C for 48 hours; monitor via HPLC for decomposition products (e.g., cyclobutane ring-opening at pH <3) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >150°C indicates thermal stability suitable for formulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
